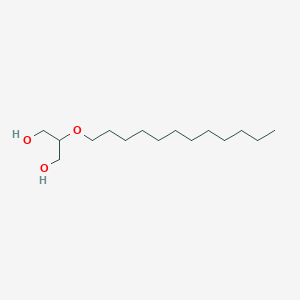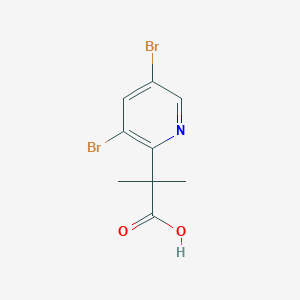
2-O-Dodecylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Dodecylglycerol is a compound that belongs to the class of alkylglycerols It is characterized by the presence of a dodecyl group attached to the glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Dodecylglycerol typically involves the glycosylation of glycerol. One common method employs sucrose phosphorylase-catalyzed glycosylation of glycerol from sucrose . This enzymatic process is preferred due to its regio-selectivity and efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through bioprocesses that utilize whole cell-based catalysts. For instance, recombinant production in Escherichia coli BL21 (DE3) has been explored, yielding high amounts of the desired enzyme for glycosylation .
Análisis De Reacciones Químicas
Types of Reactions: 2-O-Dodecylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield dodecanoic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis due to its unique reactivity.
Biology: It has been shown to inhibit the growth of Staphylococcus aureus and reduce exotoxin production.
Medicine: It has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Mecanismo De Acción
2-O-Dodecylglycerol can be compared with other similar compounds, such as glycerol monolaurate:
Comparación Con Compuestos Similares
- Glycerol Monolaurate
- Dodecanoylglycerol
- 1-O-Dodecylglycerol
Propiedades
Fórmula molecular |
C15H32O3 |
|---|---|
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
2-dodecoxypropane-1,3-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(13-16)14-17/h15-17H,2-14H2,1H3 |
Clave InChI |
JQEXFBVEZTYNAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)

![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)

![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)


![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

